molecular formula C18H22N2O3S B2787907 2-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448054-31-6

2-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2787907
CAS No.: 1448054-31-6
M. Wt: 346.45
InChI Key: UAFKZYHZCRSCDA-UHFFFAOYSA-N
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Description

2-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine (CAS 1448054-31-6) is a chemical compound with the molecular formula C18H22N2O3S and a molecular weight of 346.44 g/mol . This reagent features a piperidine ring core, which is ether-linked to a pyridine ring and sulfonylated by a 2,4-dimethylbenzenesulfonyl group. Its predicted density is 1.237±0.06 g/cm³ at 20 °C and 760 Torr . Compounds with sulfonamide and piperidine motifs, similar to this one, are of significant interest in medicinal chemistry for their potential as enzyme inhibitors. Specifically, structurally related sulfonamide derivatives have been investigated as potent inhibitors of metalloproteinases (MMPs) , which are key targets in cancer, inflammation, and other diseases. Furthermore, sulfonamide-containing heterocycles are actively explored in infectious disease research, with recent studies highlighting novel triazolopyridine sulfonamides demonstrating promising in vitro antimalarial activity against Plasmodium falciparum . The specific spatial arrangement of its functional groups makes this compound a valuable intermediate for researchers synthesizing and evaluating novel small-molecule libraries. It is suited for hit-to-lead optimization campaigns, mechanism-of-action studies, and as a building block in the discovery of new therapeutic agents for a range of conditions. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications or personal use. Researchers can access key identifiers for this compound, including its InChI Key (UAFKZYHZCRSCDA-UHFFFAOYSA-N) and SMILES string (CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CCOC3=CC=CC=N3)CC2)C), to facilitate in silico modeling and database searches .

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)sulfonylpiperidin-4-yl]oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-14-6-7-17(15(2)13-14)24(21,22)20-11-8-16(9-12-20)23-18-5-3-4-10-19-18/h3-7,10,13,16H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFKZYHZCRSCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions, which suggests that its target could be related to this process.

Mode of Action

The mode of action of this compound is likely related to its role in SM cross-coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biological Activity

2-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine, with a molecular formula of C18H22N2O3S and a molecular weight of 346.45 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC18H22N2O3S
Molecular Weight346.45 g/mol
PurityTypically ≥ 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical pathways. It is known to participate in Suzuki–Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. This mechanism may also extend to modulating various signaling pathways involved in cellular processes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting key enzymes involved in tumor growth. For instance, studies have shown that derivatives can inhibit EGFR phosphorylation, leading to apoptosis in cancer cells and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various strains of bacteria. In a study evaluating similar piperidine derivatives, some exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 µg/mL .

Pharmacokinetics

Pharmacokinetic studies reveal favorable profiles for compounds related to this structure. For example, one study reported an oral bioavailability of approximately 31.8% and clearance rates indicating manageable systemic exposure . Such properties suggest that this compound could be effective in therapeutic applications with appropriate dosing strategies.

Case Studies

  • Antitumor Activity : A study involving the administration of similar compounds in mouse models showed a significant reduction in tumor size and improved survival rates. The mechanism was linked to the inhibition of specific kinases involved in cancer progression.
  • Toxicity Assessment : In toxicity evaluations, compounds structurally related to this compound were found to have low acute toxicity levels in animal models, supporting their potential use in clinical settings.

Scientific Research Applications

The compound exhibits diverse biological activities:

Enzyme Inhibition

Research indicates that this compound can inhibit key enzymes involved in various metabolic pathways. For instance:

  • Acetylcholinesterase Inhibition : The sulfonyl group allows for strong interactions with the active sites of enzymes like acetylcholinesterase, which is crucial for neuropharmacological applications.

Antibacterial Properties

Studies have shown that derivatives of this compound possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Potential

Preliminary research suggests that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells through modulation of specific signaling pathways .

Industrial Applications

In addition to its biological applications, 2-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine has potential uses in:

  • Pharmaceutical Development : Its unique structure makes it a valuable intermediate for synthesizing novel therapeutics targeting various diseases.
  • Material Science : The compound's properties may be utilized in developing specialty chemicals and materials with specific functional characteristics.

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of this compound showed potent inhibition against acetylcholinesterase with IC50 values comparable to established drugs. This positions the compound as a candidate for treating neurodegenerative diseases such as Alzheimer's.

Case Study 2: Antibacterial Activity

Another investigation revealed that a related compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibiotic agent .

Comparison with Similar Compounds

The following comparison focuses on structurally related sulfonamide-piperidine derivatives, emphasizing substituent effects on properties and bioactivity.

Structural and Physicochemical Properties
Compound Name Sulfonyl Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound 2,4-Dimethylphenyl ~393.5* N/A N/A Sulfonyl, piperidine, pyridine
(S)-6m 3-(Trifluoromethyl)phenyl 529.9 108 86 Trifluoromethyl, pyridine
(S)-6n 2,5-Dichlorophenyl 526.4 Low (brown solid) 87 Dichloro, pyridine
(S)-6o 4-Methoxyphenyl 489.9 114 86 Methoxy, pyridine
BD288125 2,4-Dichlorophenyl 394.3 N/A N/A Dichloro, tert-butyl carbamate
2-Amino-4-(2-chloro-5-(4-substituted)phenyl) 4-Substituted phenyl 466–545 268–287 67–81 Chloro, amino, pyridine

*Estimated based on molecular formula C₁₉H₂₂N₂O₃S.

Key Observations :

  • Melting Points : Compounds with rigid substituents (e.g., dichlorophenyl in 6n) exhibit lower melting points, likely due to disrupted crystal packing, whereas methoxy groups (6o) support higher thermal stability .
  • Synthetic Efficiency: Yields for sulfonamide-piperidine derivatives typically exceed 80% under optimized conditions, as seen in 6m–6o, compared to 67–81% for pyridine analogs with chloro and amino groups .
Pharmacological and Biochemical Insights
  • Enzyme Inhibition: Sulfonamide-piperidine derivatives are known to inhibit carbonic anhydrases and serine proteases. The 2,4-dimethylphenyl group in the target compound may enhance selectivity due to steric hindrance, as seen in analogs with bulky substituents .
  • Antimicrobial Activity : Pyridine-thiophene hybrids (e.g., BD288105 ) show moderate antimicrobial effects, suggesting the target compound’s pyridine moiety could contribute to similar activity.
  • Drug-Likeness: Computational studies on chromeno-pyrimidine analogs indicate that piperidine-containing compounds often exhibit favorable oral bioavailability and LogP values (2–4), aligning with Lipinski’s rules .
Analytical Characterization
  • IR Spectroscopy : Expected peaks include sulfonyl S=O (1150–1250 cm⁻¹), pyridine C=N (1600 cm⁻¹), and ether C-O (1200 cm⁻¹), consistent with analogs in and .
  • ¹H NMR : The 2,4-dimethylphenyl group would show aromatic protons as a singlet (δ 6.8–7.2 ppm), while the piperidine protons resonate at δ 1.5–3.5 ppm .

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